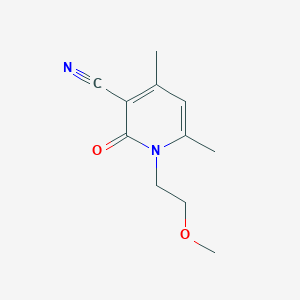

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline

Vue d'ensemble

Description

The compound “2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline” is likely an aromatic amine, which contains a fluorine atom and a dimethylamino group attached to the phenyl ring. The presence of these functional groups could influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the aminoethyl and dimethylamino groups onto a fluorinated benzene ring. This could potentially be achieved through nucleophilic aromatic substitution reactions or via transition metal-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques would provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing fluorine atom and the electron-donating dimethylamino group. Studies on similar compounds suggest that it might undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental measurements. Computational methods could also be used to predict some of these properties .Applications De Recherche Scientifique

Inhibition of Rho-Associated Kinases

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline: is structurally similar to Y-27632, a compound known to inhibit Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). ROCK plays a significant role in various cellular processes, including contraction, adhesion, migration, proliferation, and apoptosis . By inhibiting ROCK, researchers can study the pathways involved in these processes and develop treatments for related diseases.

Chemical Reference Standard

Compounds like 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline can be used as chemical reference standards in analytical chemistry. They help ensure the accuracy and consistency of analytical methods used in pharmaceutical testing and quality control .

Mécanisme D'action

Target of Action

The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways . This compound selectively inhibits p160ROCK , a key player in various cellular processes including cell adhesion and smooth muscle contraction .

Mode of Action

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline acts as a potent, ATP-competitive inhibitor of ROCKs . It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity . This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations .

Biochemical Pathways

The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation . This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles

Result of Action

The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival . It also affects smooth muscle contraction by inhibiting calcium sensitization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTDJCWTDXAMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)

![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)

![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)